![molecular formula C6H12N2 B13962694 N-(Piperidin-1-yl)methanimine CAS No. 5824-73-7](/img/structure/B13962694.png)
N-(Piperidin-1-yl)methanimine
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Overview
Description
N-(Piperidin-1-yl)methanimine is an organic compound that features a piperidine ring attached to a methanimine group. This compound is part of the larger family of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-1-yl)methanimine typically involves the reaction of piperidine with formaldehyde. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the methanimine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methanimine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanimine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines.
Scientific Research Applications
N-(Piperidin-1-yl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Piperidin-1-yl)methanimine involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many organic compounds.
N-Methylpiperidine: Similar in structure but with a methyl group attached to the nitrogen atom.
N-Phenylpiperidine: Features a phenyl group attached to the nitrogen atom, offering different chemical properties.
Uniqueness
N-(Piperidin-1-yl)methanimine is unique due to its methanimine group, which imparts distinct reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
Biological Activity
N-(Piperidin-1-yl)methanimine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring and an imine functional group, which contribute to its reactivity and biological interactions. The compound can be represented as follows:
The mechanism of action involves the interaction of the imine group with nucleophilic sites in enzymes or receptors, potentially forming reversible covalent bonds. This interaction can modulate the activity of various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.
Antimicrobial Properties
Research has indicated that piperidine derivatives, including this compound, exhibit antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds structurally related to this compound have been noted for their ability to inhibit histone acetyltransferases (HATs), which play a crucial role in cancer cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings from recent studies:
Compound Variant | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 8.6 | Inhibitor of p300 HAT |
Piperidine derivative A | 1.6 | Enhanced HAT inhibition |
Piperidine derivative B | 2.8 | Moderate HAT inhibition |
Piperidine derivative C | 10 | Reduced activity compared to A and B |
These results highlight how modifications to the piperidine structure can significantly influence the compound's inhibitory potency against specific biological targets.
Case Studies
- Antimalarial Activity : A related compound from the Malaria Box was evaluated for its dual activity against Plasmodium falciparum's asexual stages and gametocytes. The study confirmed significant transmission-blocking activity, indicating that derivatives of piperidine may hold promise in malaria treatment strategies .
- Histone Acetyltransferase Inhibition : A study investigated various derivatives of this compound for their ability to inhibit HATs involved in gene regulation. The findings revealed that certain modifications could enhance inhibitory effects, with IC50 values indicating strong potential for therapeutic applications in cancer treatment .
Properties
CAS No. |
5824-73-7 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
N-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C6H12N2/c1-7-8-5-3-2-4-6-8/h1-6H2 |
InChI Key |
IMYCCGJUZBTONO-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCCCC1 |
Origin of Product |
United States |
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